molecular formula C9H12N2O3 B2364413 (2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 1379404-78-0

(2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No. B2364413
CAS RN: 1379404-78-0
M. Wt: 196.206
InChI Key: HTZZOVXSTZMOLK-NSCUHMNNSA-N
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Description

“(2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid” is a chemical compound with the molecular formula C9H12N2O3 . It is available from various suppliers including Life Chemicals Inc and Smolecule.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to a methoxyethyl group and a propenoic acid group . The exact 3D conformer and other structural details are not provided in the search results.

Scientific Research Applications

  • Structural and Spectroscopic Analysis : The compound has been characterized using X-ray crystallography, spectroscopy, and quantum chemical calculations. Studies have shown that the compound's crystal structure is stabilized by various intermolecular interactions. These studies are crucial for understanding the compound's physical and chemical properties (Venkatesan et al., 2016).

  • Synthesis and Crystal Structure : Research has focused on the regiospecific synthesis and crystallographic analysis of similar compounds. Understanding their crystal structures helps in the prediction and manipulation of their physical properties (Kumarasinghe et al., 2009).

  • Biological Activities : Some derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. These studies are significant for developing new therapeutic agents (Farghaly et al., 2001).

  • Nonlinear Optical (NLO) Properties : The compound has been studied for its NLO activity, which is significant in the development of new materials for optical technologies (Venkatesan et al., 2016).

  • Synthesis of Derivatives for Biological Evaluation : There's research on synthesizing and evaluating derivatives of this compound for biological activities, particularly as GABA uptake inhibitors, which are significant in neurological research (Kerscher-Hack et al., 2016).

properties

IUPAC Name

(E)-3-[1-(2-methoxyethyl)pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-14-5-4-11-7-8(6-10-11)2-3-9(12)13/h2-3,6-7H,4-5H2,1H3,(H,12,13)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZZOVXSTZMOLK-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C=C(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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